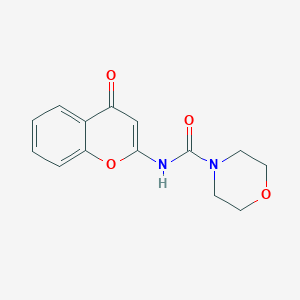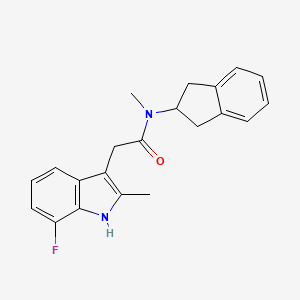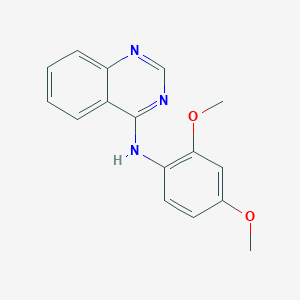![molecular formula C18H16N2O3S B5541551 methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate involves multiple steps, including acylation, cyclocondensation, and reduction reactions. For example, acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione using acetic and propionic anhydride in the presence of perchloric acid leads to the formation of perchlorates, which upon hydrolysis and cyclocondensation with aromatic amine hydrochlorides produce various derivatives (Tolkunov et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate is characterized by X-ray diffraction analysis. For instance, the crystal and molecular structure of a similar compound, 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, has been determined, revealing a monoclinic space group with intricate molecular interactions stabilizing the crystal structure (Ziaulla et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving similar compounds to methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate often include interactions with a variety of reagents leading to complex derivatives. For example, the synthesis of some new bioactive derivatives has been achieved, demonstrating the compound's versatility in chemical reactions (Ashalatha et al., 2007).
Physical Properties Analysis
The physical properties of compounds related to methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate, such as crystal structure and conformation, have been extensively studied. For instance, the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate highlight the importance of X-ray diffraction and DFT calculations in understanding the physical characteristics of these compounds (Huang et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial in understanding how compounds like methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate interact with other chemicals. Research on the synthesis and preliminary biological evaluation of related compounds provides insight into their chemical behavior and potential applications in medicinal chemistry (Gao et al., 2017).
Scientific Research Applications
Synthesis of Pyrimidinone Derivatives : A study by Liu et al. (2006) focused on synthesizing a series of 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, which are closely related to your compound of interest.
X-ray Characterization : Ziaulla et al. (2012) described the X-ray characterization of a closely related compound, 7-methyl-5,6,7,8-tetrahydro[1]benzothieno [2,3-d]pyrimidin-4[3H]one. Their work provides insights into the crystal structure of these types of compounds (Ziaulla et al., 2012).
Herbicidal Applications : Yang et al. (2008) synthesized variants of ZJ0273, a herbicidal ingredient, which includes structural elements similar to your compound. These derivatives were used as radiotracers for studying the metabolism and environmental behavior of ZJ0273 (Yang et al., 2008).
Development of Novel Herbicides : Tamaru et al. (1997) explored the synthesis and structure-activity relationships of analogues of a prototype herbicide, which contains a structural component similar to your compound. This research is vital for the development of effective herbicides (Tamaru et al., 1997).
Antagonists for Osteoporosis Treatment : In the context of medical research, Coleman et al. (2004) identified compounds as potent antagonists of the αvβ3 receptor, which shares a structural motif with the compound . These findings are significant for osteoporosis treatment (Coleman et al., 2004).
properties
IUPAC Name |
methyl 3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-18(21)11-5-4-6-12(9-11)23-16-15-13-7-2-3-8-14(13)24-17(15)20-10-19-16/h4-6,9-10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSOZGHKKUXFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)
![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)



![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)